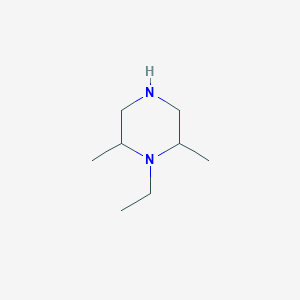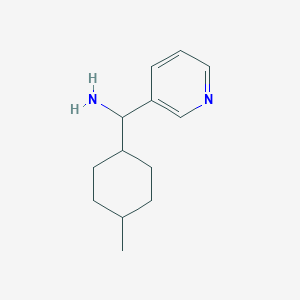![molecular formula C8H6BrIN2 B12090752 6-bromo-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12090752.png)
6-bromo-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features both bromine and iodine substituents on a pyrrolo[3,2-b]pyridine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[3,2-b]pyridine core, followed by selective bromination and iodination. The methylation step is usually performed using methylating agents such as methyl iodide in the presence of a base.
Formation of Pyrrolo[3,2-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Iodination: Iodine can be introduced using iodine monochloride (ICl) or other iodinating agents.
Methylation: The final step involves methylation using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
6-Bromo-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: Both the bromine and iodine atoms can be substituted with other groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although these reactions are less common.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck reactions, where the halogen atoms are replaced with other groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) can be used.
Electrophilic Substitution: Reagents like electrophilic halogenating agents.
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) are commonly used.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound where the halogen is replaced by an aryl group.
科学研究应用
Chemistry
In chemistry, 6-bromo-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound can be used to develop new pharmaceuticals. Its heterocyclic structure is often found in bioactive molecules, and modifications can lead to compounds with potential therapeutic effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.
作用机制
The mechanism of action of 6-bromo-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific modifications and the biological context.
相似化合物的比较
Similar Compounds
6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine: Similar in structure but lacks the methyl group.
3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine: Different positioning of the halogen atoms.
5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine: Another positional isomer with different properties.
Uniqueness
6-Bromo-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine is unique due to the specific positioning of the bromine, iodine, and methyl groups, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for targeted synthesis and research applications.
属性
分子式 |
C8H6BrIN2 |
|---|---|
分子量 |
336.95 g/mol |
IUPAC 名称 |
6-bromo-3-iodo-1-methylpyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C8H6BrIN2/c1-12-4-6(10)8-7(12)2-5(9)3-11-8/h2-4H,1H3 |
InChI 键 |
DDGZLIDNRLLQJE-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C2=C1C=C(C=N2)Br)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![9-(Trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B12090701.png)

![2-[[2-(2-aminoethylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide](/img/structure/B12090725.png)

![5-Chloro-3-iodo-1-methyl-pyrrolo[2,3-c]pyridine](/img/structure/B12090728.png)


![2,8-Bis[4-(2-ethylhexyl)thiophen-2-yl]-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane](/img/structure/B12090740.png)

![cyclo[DL-N(Me)Asp-DL-N(Me)xiIle-DL-N(Me)xiIle-Gly-DL-N(Me)Val-DL-Tyr(Me)-DL-OAla-DL-Pip-DL-N(Me)Val-DL-Val]](/img/structure/B12090744.png)
![1-[2-[[2-(2-aminoethoxy)acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12090748.png)
